N-[3-[(2-phenoxyacetyl)amino]phenyl]butanamide
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Overview
Description
N-[3-[(2-phenoxyacetyl)amino]phenyl]butanamide is a chemical compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxyacetyl group attached to an amine, which is further connected to a phenyl ring and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-phenoxyacetyl)amino]phenyl]butanamide typically involves the reaction of 3-amino-phenylbutanamide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-phenoxyacetyl)amino]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[(2-phenoxyacetyl)amino]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The butanamide moiety may enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide
- N-{4-chloro-3-[(phenoxyacetyl)amino]phenyl}butanamide
Comparison
Compared to its analogs, N-[3-[(2-phenoxyacetyl)amino]phenyl]butanamide exhibits unique properties due to the position of the phenoxyacetyl group on the phenyl ring This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[3-[(2-phenoxyacetyl)amino]phenyl]butanamide |
InChI |
InChI=1S/C18H20N2O3/c1-2-7-17(21)19-14-8-6-9-15(12-14)20-18(22)13-23-16-10-4-3-5-11-16/h3-6,8-12H,2,7,13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
JYYWDTFRLXBPRM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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